4-[4-({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol is a novel dipeptide derivative developed as a potential antagonist for Substance P (SP), a neuropeptide involved in pain transmission and inflammatory responses. [] The compound exhibits high affinity and selectivity for the neurokinin-1 (NK1) receptor, the primary receptor subtype for SP. []
The synthesis of 4-[4-({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol is not explicitly described in the provided literature. The paper primarily focuses on the structure-activity relationship studies leading to its development, starting from a previously reported dipeptide SP antagonist and optimizing its structure through systematic modifications. []
4-[4-({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol acts as a potent and selective antagonist of the NK1 receptor. [] Although the specific binding interactions are not detailed, this mechanism suggests that the compound competitively binds to the NK1 receptor, preventing SP from binding and activating downstream signaling pathways associated with pain and inflammation.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7